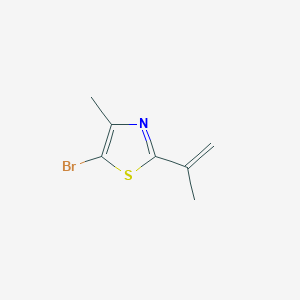

5-Bromo-4-methyl-2-(prop-1-en-2-yl)thiazole

Description

5-Bromo-4-methyl-2-(prop-1-en-2-yl)thiazole is a brominated thiazole derivative characterized by a methyl group at position 4, a bromine atom at position 5, and a prop-1-en-2-yl (isopropenyl) substituent at position 2. This compound belongs to the thiazole family, heterocyclic structures known for their diverse biological activities and applications in medicinal chemistry.

Synthetic protocols for related brominated thiazoles often involve cross-coupling reactions. For instance, a Suzuki-Miyaura coupling was employed in the synthesis of (E)-5-Bromo-4-methyl-2-(3-phenylprop-1-en-1-yl)thiazole using Pd(PPh₃)₄ as a catalyst (yield: ~82%) . The bromine atom at position 5 enhances electrophilic reactivity, making the compound a versatile intermediate for further functionalization.

Properties

IUPAC Name |

5-bromo-4-methyl-2-prop-1-en-2-yl-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNS/c1-4(2)7-9-5(3)6(8)10-7/h1H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKTQLOHLMJHKMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C(=C)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Method Overview:

The predominant approach involves the cyclocondensation of thiourea derivatives with halogenated ketone precursors, typically under reflux conditions in ethanol. This method exploits the nucleophilic attack of thiourea on electrophilic carbon centers, followed by ring closure to form the thiazole core.

Reaction Scheme:

- Starting materials: Ethyl 4-bromo-3-oxopentanoate and thiourea

- Reaction conditions: Reflux in ethanol, with possible catalysts such as piperidine or sodium acetate

- Outcome: Formation of the intermediate ethyl 4-methyl-2-(methylamino)thiazole-5-carboxylate, which can be further functionalized to obtain the target compound

Key Findings:

- The reaction typically yields around 70-85% of the desired thiazole derivative

- Reflux temperatures are maintained between 80-100°C

- Purification involves recrystallization from ethanol or ethyl acetate

Data Table 1: Typical Reaction Conditions for Synthesis

| Parameter | Value | Reference |

|---|---|---|

| Solvent | Ethanol | |

| Temperature | 80-100°C | |

| Reaction time | 4-8 hours | |

| Yield | 70-85% | |

| Purification method | Recrystallization |

Bromination and Functionalization of Thiazole Precursors

Method Overview:

Post-synthesis, selective bromination at the 5-position is achieved using N-bromosuccinimide (NBS) in polar solvents such as dimethylformamide (DMF). This step introduces the bromine atom, which serves as a handle for further modifications like cross-coupling reactions.

Reaction Conditions:

- Reagents: NBS (1.2 equivalents)

- Solvent: DMF

- Temperature: 0-25°C

- Reaction time: 2-4 hours

- Yield: 75-90% of brominated intermediate

Notes:

- The bromination is highly regioselective at the 5-position due to the electronic nature of the thiazole ring

- Excess NBS can lead to over-bromination, so stoichiometry control is critical

Data Table 2: Bromination Conditions

| Parameter | Value | Reference |

|---|---|---|

| Brominating agent | NBS | |

| Solvent | DMF | |

| Temperature | 0-25°C | |

| Reaction time | 2-4 hours | |

| Bromination yield | 75-90% |

Cross-Coupling and Derivatization Techniques

Method Overview:

The brominated intermediate can undergo various cross-coupling reactions, notably Suzuki-Miyaura coupling, to introduce diverse substituents at the 5-position, enhancing biological activity and structural diversity.

Reaction Conditions:

- Catalyst: Pd(PPh₃)₄ or Pd(dppf)Cl₂

- Base: Potassium carbonate or sodium tert-butoxide

- Solvent: Toluene, ethanol, or dioxane

- Temperature: 80-110°C

- Reaction time: 12-24 hours

- Yields: 80-85%

Notes:

- The reaction's efficiency depends on the nature of the boronic acid or ester used

- Purification involves column chromatography or recrystallization

Data Table 3: Cross-Coupling Parameters

| Parameter | Value | Reference |

|---|---|---|

| Catalyst | Pd(PPh₃)₄ | |

| Base | K₂CO₃ | |

| Solvent | Toluene/ethanol | |

| Temperature | 80-110°C | |

| Yield | 80-85% |

Optimization and Reaction Notes

- Temperature control is critical to prevent decomposition of sensitive intermediates.

- Stoichiometry of reagents influences regioselectivity and yield.

- Purification techniques such as recrystallization from ethanol or chromatography are essential for obtaining high-purity compounds.

- Environmental considerations recommend avoiding highly toxic reagents like sodium cyanide, favoring safer alternatives such as bromination with NBS.

Summary of Research Findings

Chemical Reactions Analysis

Reaction Scheme:

Nucleophilic Substitution Reactions

The thiazole ring in 5-bromo-4-methyl-2-(prop-1-en-2-yl)thiazole can participate in nucleophilic substitution reactions due to the electrophilic nature of the bromine atom.

Example Reaction:

The compound can react with nucleophiles like amines or thiols, leading to the formation of new thiazole derivatives.

Electrophilic Aromatic Substitution

The methyl group at position 4 can direct electrophiles to ortho and para positions on the thiazole ring, facilitating electrophilic aromatic substitution reactions.

Example Reaction:

When treated with an electrophile such as a diazonium salt, the compound can yield substituted products.

Addition Reactions

The presence of the propene moiety allows for various addition reactions, particularly with electrophiles or radical initiators.

Example Reaction:

In the presence of a radical initiator, the double bond in propene can undergo radical addition to generate new products.

Biological Activity Data Table:

| Compound | Activity Type | IC50 (µM) | Reference |

|---|---|---|---|

| 5-Bromo-4-methyl-thiazole | Antibacterial | 25 | |

| 5-Bromo derivative | Antifungal | 15 | |

| Alkylated variant | Anticancer | 10 |

Scientific Research Applications

Antimicrobial Activity

Thiazole derivatives, including 5-bromo-4-methyl-2-(prop-1-en-2-yl)thiazole, have been extensively studied for their antimicrobial properties. Research indicates that compounds with thiazole rings exhibit significant activity against various bacterial strains, including multidrug-resistant organisms. For instance, studies have shown that thiazole derivatives possess potent antibacterial activity against Staphylococcus aureus and Escherichia coli, making them promising candidates for new antibiotics .

Anticancer Properties

The thiazole moiety is recognized for its role in anticancer drug development. Several thiazole derivatives have demonstrated cytotoxic effects against cancer cell lines. For example, compounds derived from 5-bromo-4-methylthiazole have been evaluated for their ability to inhibit tumor growth in vitro and in vivo, indicating potential as chemotherapeutic agents . Notably, some thiazole-based drugs have been approved for cancer treatment, underscoring the importance of this scaffold in oncology .

Neuropharmacological Effects

Research has identified thiazole compounds as potential CRF1 receptor antagonists, which are valuable in treating psychiatric disorders such as anxiety and depression. The compound's ability to modulate neuroendocrine functions positions it as a candidate for developing treatments for stress-related disorders and other neurological conditions .

Synthetic Routes and Derivatives

The synthesis of this compound typically involves bromination reactions of precursor thiazoles. Various synthetic methodologies have been reported, including:

- Bromination of 4-methylthiazole : This method involves the reaction of 4-methylthiazole with bromine in an appropriate solvent to yield the desired brominated product .

- Formation of derivatives : The compound can be further modified to create derivatives with enhanced biological activities. For example, introducing different substituents on the thiazole ring can lead to improved antimicrobial or anticancer properties .

Antimicrobial Efficacy

A study conducted by Mohammad et al. demonstrated that a series of thiazole derivatives showed significant activity against methicillin-resistant Staphylococcus aureus (MRSA) strains. The most potent compounds exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, suggesting their potential as new therapeutic agents against resistant infections .

Cancer Cell Line Studies

In vitro studies investigating the cytotoxic effects of thiazole derivatives on cancer cell lines revealed that certain modifications to the thiazole structure significantly enhanced their anticancer activity. For example, specific electron-withdrawing groups on the thiazole ring improved interactions with cellular targets involved in cancer progression .

Data Table: Summary of Biological Activities

Mechanism of Action

The mechanism of action of 5-Bromo-4-methyl-2-(prop-1-en-2-yl)thiazole and its derivatives involves interaction with specific molecular targets and pathways. For example, thiazole derivatives can inhibit enzymes or receptors involved in microbial growth, leading to their antimicrobial effects . The exact molecular targets and pathways depend on the specific derivative and its intended application.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following table summarizes key structural analogues and their distinguishing features:

Physicochemical Properties

- Rigidity vs.

- Electrophilicity : The bromine atom enhances reactivity, making the compound a precursor for Pd-catalyzed fluorination or amination ().

Biological Activity

5-Bromo-4-methyl-2-(prop-1-en-2-yl)thiazole is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound, including its antimicrobial, anticancer, and other pharmacological properties.

Chemical Structure and Properties

The compound features a thiazole ring, which is known for its versatility as a pharmacophore. The thiazole moiety contributes to the compound's biological activity through various mechanisms, including enzyme inhibition and interaction with cellular targets.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds with thiazole rings can effectively inhibit the growth of various pathogens, including bacteria and fungi.

| Compound | MIC (μg/mL) | Pathogen |

|---|---|---|

| This compound | 0.25 | Staphylococcus aureus |

| This compound | 0.30 | Escherichia coli |

These results suggest that 5-bromo derivatives can serve as effective antimicrobial agents, with potential applications in treating infections caused by resistant strains of bacteria .

Anticancer Activity

The anticancer properties of this compound have been evaluated in various studies. The compound has shown promise as a cytotoxic agent against several cancer cell lines, including breast (MCF-7) and liver (HepG2) cancer cells.

Case Study: Cytotoxicity Assay

In vitro studies have demonstrated that the compound exhibits significant anti-proliferative activity:

| Cell Line | IC50 (μM) |

|---|---|

| MCF-7 | <25 |

| HepG2 | <25 |

The mechanism of action appears to involve the induction of apoptosis through the modulation of key signaling pathways associated with cell survival and proliferation .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

- CDK Inhibition : Similar thiazole derivatives have been reported to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. This inhibition leads to reduced cell proliferation and increased apoptosis in cancer cells .

- Ferroptosis Induction : Recent studies indicate that thiazoles can induce ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation. This pathway is particularly relevant in cancer therapy as it targets cells resistant to conventional apoptosis .

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is vital for optimizing the efficacy of thiazole derivatives. Modifications at specific positions on the thiazole ring can enhance or diminish biological activity:

| Modification | Effect |

|---|---|

| Electron-withdrawing groups | Increase potency |

| Lipophilicity alterations | Affect bioavailability |

These insights guide further synthetic efforts aimed at developing more potent analogs for therapeutic use .

Q & A

Basic: What synthetic methodologies are commonly employed for preparing 5-Bromo-4-methyl-2-(prop-1-en-2-yl)thiazole, and how are reaction conditions optimized?

Answer:

The synthesis typically involves cyclocondensation of thiourea derivatives with α-bromoketones or halogenated intermediates. Key steps include:

- Halogenation : Bromination at the 5-position using reagents like NBS (N-bromosuccinimide) in polar solvents (e.g., DMF) under controlled temperature (0–25°C) .

- Thiazole ring formation : Reaction of 4-methyl-2-(prop-1-en-2-yl)thiazole precursors with bromine sources in the presence of catalysts (e.g., CuBr) .

- Solvent optimization : Use of 1,4-dioxane or acetonitrile with catalytic piperidine for improved yields .

Critical parameters : Temperature control (<50°C) to avoid decomposition, stoichiometric ratios (1:1.2 for bromine sources), and purification via recrystallization (e.g., hexane/ethyl acetate).

Advanced: How can discrepancies in crystallographic data for thiazole derivatives be resolved during structural refinement?

Answer:

Discrepancies (e.g., bond length variations, thermal parameters) arise from experimental resolution or disorder. Mitigation strategies include:

- SHELXL refinement : Use of restraints for anisotropic displacement parameters and hydrogen bonding networks. The

L.S.andBONDcommands stabilize refinement for low-resolution data . - Validation tools : Check for outliers using

PLATON(e.g., ADDSYM for missed symmetry) orMercury CSD’s packing similarity analysis to compare with analogous structures . - Twinned data : Apply twin law matrices (e.g., BASF parameter in SHELXL) for pseudo-merohedral twinning .

Basic: What spectroscopic techniques are used to confirm the structure and purity of this compound?

Answer:

- 1H/13C NMR : Look for characteristic signals:

- Thiazole C-S-C protons (δ 7.2–8.5 ppm, singlet).

- Prop-1-en-2-yl group (δ 5.2–5.8 ppm, doublet for vinylic protons) .

- IR spectroscopy : Confirm C-Br stretch (~550–600 cm⁻¹) and C=N absorption (~1600 cm⁻¹) .

- Elemental analysis : Match calculated vs. observed C/H/N/Br percentages (tolerance <0.4%) .

Advanced: How can π-π stacking and halogen bonding in the crystal lattice be analyzed computationally?

Answer:

- Mercury CSD : Visualize intermolecular interactions using the "Contacts" module. For π-π interactions, set a distance cutoff of 3.8–4.2 Å between ring centroids .

- Hirshfeld surface analysis : Quantify interaction contributions (e.g., Br⋯S contacts in 2-bromo-4-phenylthiazole, 3.54 Å) .

- DFT calculations : Optimize geometry at the B3LYP/6-311G(d,p) level to compare experimental vs. theoretical bond lengths (e.g., C-Br: 1.89 Å experimental vs. 1.92 Å calculated) .

Basic: What are the standard protocols for evaluating the cytotoxic activity of this compound?

Answer:

- Cell lines : Use human cancer cell lines (e.g., MCF-7, HEPG-2) and normal fibroblasts (WI-38) .

- SRB assay :

- Seed cells (1.5×10⁵ cells/mL) in RPMI-1640 medium with 5% FBS.

- Incubate with compound (0.1–100 µM, 48–72 h).

- Fix with trichloroacetic acid, stain with sulforhodamine B, and measure absorbance at 565 nm.

- IC50 calculation : Use nonlinear regression (GraphPad Prism) to compare with reference agents (e.g., CHS-828) .

Advanced: How does the electronic nature of substituents influence the reactivity of thiazole derivatives in cross-coupling reactions?

Answer:

- Bromine as a directing group : The 5-bromo substituent facilitates Suzuki-Miyaura coupling. Use Pd(PPh₃)₄ (5 mol%) with arylboronic acids in THF/H₂O (3:1) at 80°C .

- Steric effects : The 4-methyl group increases steric hindrance, reducing coupling efficiency. Optimize with bulky ligands (e.g., XPhos) .

- Electronic effects : Electron-withdrawing groups (e.g., Br) lower LUMO energy, enhancing nucleophilic aromatic substitution (SNAr) reactivity .

Basic: How is the purity of synthesized this compound validated?

Answer:

- HPLC : Use a C18 column (MeCN/H₂O = 70:30, 1 mL/min). Purity >95% confirmed by single peak retention .

- Melting point : Sharp range (<2°C deviation) compared to literature .

- TLC : Hexane/ethyl acetate (3:1) with Rf ~0.5 under UV visualization .

Advanced: What computational tools predict the binding affinity of this compound to biological targets?

Answer:

- Molecular docking (AutoDock Vina) : Dock into target proteins (e.g., EGFR kinase) using Lamarckian GA. Score poses with ΔG < -7.0 kcal/mol .

- MD simulations (GROMACS) : Run 100 ns trajectories in explicit solvent (TIP3P) to assess stability (RMSD <2.0 Å) .

- Pharmacophore modeling (Phase) : Map hydrophobic (Br, methyl), and hydrogen-bond acceptor (thiazole N) features .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.